2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been studied for various applications, including as electron acceptors in thermally activated delayed fluorescence emitters , as inhibitors of the PD-1/PD-L1 interaction , and as PARP1 inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines has been reported in the literature . For example, one study describes the synthesis of a precursor compound through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied . These compounds typically feature a fused triazole and triazine moiety .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied . For instance, one study describes the use of these compounds as potent human P2X7R antagonists .Wissenschaftliche Forschungsanwendungen
Molecular Probes Development
Research has demonstrated that derivatives similar to the compound , particularly those based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These findings are crucial for developing pharmacological probes to study A2A AR, which plays significant roles in various physiological processes and diseases, including Parkinson's disease and cardiovascular disorders. The synthesis of these compounds involves the extension of ether-linked chain substituents, leading to the creation of functionalized congeners with applications as pharmacological probes for exploring the A2A AR (Kumar et al., 2011).
Insecticidal Applications
Another study explored the insecticidal potential of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research highlights the versatility of similar structures in generating various heterocycles with potential insecticidal properties, thus providing a foundation for developing new pest control agents (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Compounds related to the specified chemical structure have been synthesized and assessed for their anticancer and antimicrobial activities. For instance, a series of compounds demonstrated promising in vitro anticoronavirus and antitumoral activity, highlighting the potential of these molecules in developing treatments against infectious diseases and cancer. The structural variations of these compounds enable tuning their biological properties towards desired therapeutic outcomes (Jilloju et al., 2021).
Antiasthma Agents
The synthesis of triazolo[1,5-c]pyrimidines has shown activity as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds have been developed through a series of chemical reactions, leading to molecules that inhibit the release of mediators responsible for asthma symptoms. Such discoveries contribute to the development of new therapeutic options for asthma management (Medwid et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of [1,2,4]triazolo[4,3-a]pyrazines could include further investigation of their potential applications in various fields . For instance, their use as potent inhibitors of the PD-1/PD-L1 interaction suggests potential applications in immunotherapy . Additionally, their activity as PARP1 inhibitors indicates potential use in the treatment of homologous recombination deficient cancers .
Eigenschaften
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-4-6-15(7-5-12)25-8-9-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-3-1-2-13(21)10-14/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEMFLDCGIKWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.